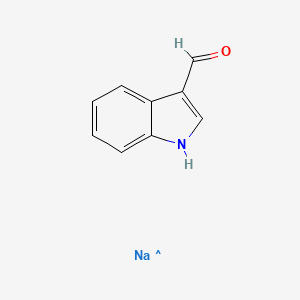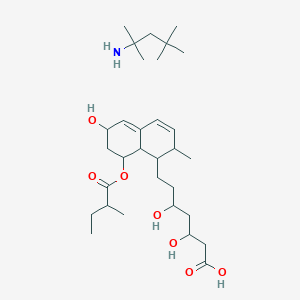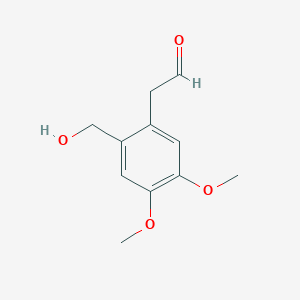
2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)acetaldehyde is an organic compound with a complex structure that includes both aldehyde and phenolic functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)acetaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4,5-dimethoxybenzaldehyde.
Hydroxymethylation: The aldehyde group is first converted to a hydroxymethyl group using formaldehyde and a base such as sodium hydroxide.
Formylation: The hydroxymethylated intermediate is then subjected to formylation using formic acid or a formylating agent under acidic conditions to introduce the acetaldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)acetic acid.
Reduction: 2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)ethanol.
Substitution: Various ethers or esters depending on the substituent used.
Applications De Recherche Scientifique
2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)acetaldehyde involves its interaction with various molecular targets:
Aldehyde Group: Can form Schiff bases with amines, which are important in biological systems.
Phenolic Group: Can undergo redox reactions, contributing to its antioxidant properties.
Pathways: In biological systems, it may interact with enzymes and proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Hydroxymethyl)-4,5-dimethoxybenzaldehyde: Lacks the acetaldehyde group.
4,5-Dimethoxybenzaldehyde: Lacks both the hydroxymethyl and acetaldehyde groups.
2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)ethanol: The aldehyde group is reduced to an alcohol.
Uniqueness
2-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)acetaldehyde is unique due to the presence of both hydroxymethyl and acetaldehyde groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H14O4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2-[2-(hydroxymethyl)-4,5-dimethoxyphenyl]acetaldehyde |
InChI |
InChI=1S/C11H14O4/c1-14-10-5-8(3-4-12)9(7-13)6-11(10)15-2/h4-6,13H,3,7H2,1-2H3 |
Clé InChI |
NONGAXIWNXQONM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)CC=O)CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetic acid, 2,2'-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester](/img/structure/B12337882.png)
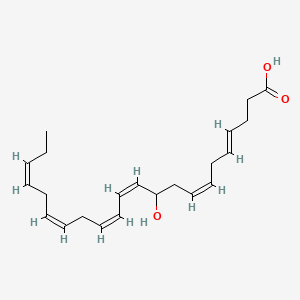
![[4-[(2S)-3-amino-2-[(2-aminoacetyl)amino]-3-oxopropyl]phenyl] acetate](/img/structure/B12337894.png)

![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylate](/img/structure/B12337910.png)
![4'-((2-Ethoxy-7-(methoxycarbonyl)-1h-benzo[d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12337912.png)

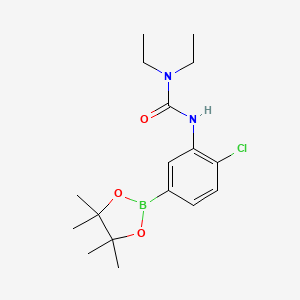
![2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-, (5R,13aR,13bR)-(9CI)](/img/structure/B12337937.png)
![Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]nicotinate](/img/structure/B12337938.png)
